methyl (2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate
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Overview
Description
Methyl 2-(2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate is a complex organic compound that features a benzimidazole core, a chlorophenoxyethyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chlorophenoxyethyl Group: This step involves the reaction of the benzimidazole intermediate with 2-chlorophenoxyethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Sulfanyl Linkage:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Methyl 2-(2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer and microbial infections.
Materials Science: The unique structural features of this compound make it a potential candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of methyl 2-(2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The chlorophenoxyethyl group can enhance the compound’s binding affinity and specificity, while the sulfanyl linkage can participate in redox reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-chlorophenyl)acetate: A simpler analog with similar structural features but lacking the benzimidazole core and sulfanyl linkage.
Benzimidazole Derivatives: Compounds such as benzimidazole itself and its various substituted derivatives.
Uniqueness
Methyl 2-(2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate is unique due to its combination of a benzimidazole core, a chlorophenoxyethyl group, and a sulfanyl linkage. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs or other benzimidazole derivatives.
Properties
Molecular Formula |
C18H17ClN2O3S |
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Molecular Weight |
376.9 g/mol |
IUPAC Name |
methyl 2-[2-[2-(2-chlorophenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate |
InChI |
InChI=1S/C18H17ClN2O3S/c1-23-17(22)12-21-15-8-4-3-7-14(15)20-18(21)25-11-10-24-16-9-5-2-6-13(16)19/h2-9H,10-12H2,1H3 |
InChI Key |
HNBHPVCIEKTBGX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3Cl |
Origin of Product |
United States |
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